N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride
Overview
Description
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride is a complex organic compound that features a brominated aromatic ring, methoxy groups, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride typically involves multiple steps. One common approach is to start with the bromination of 4,5-dimethoxybenzyl alcohol, followed by the formation of the corresponding bromomethyl derivative. This intermediate is then reacted with furan-2-ylmethanamine under suitable conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a non-brominated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the bromine atom can produce various substituted derivatives.
Scientific Research Applications
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a potential candidate for studying interactions with biological macromolecules.
Medicine: It may have potential therapeutic applications, although further research is needed to explore its efficacy and safety.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The brominated aromatic ring and methoxy groups may facilitate binding to certain enzymes or receptors, while the furan ring could play a role in stabilizing the compound’s interaction with its target. The exact pathways and molecular targets involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(thiophen-2-yl)methanamine;hydrochloride: Similar structure but with a thiophene ring instead of a furan ring.
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride is unique due to the combination of its brominated aromatic ring, methoxy groups, and furan ring. This combination of features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3.ClH/c1-17-13-7-10(6-12(15)14(13)18-2)8-16-9-11-4-3-5-19-11;/h3-7,16H,8-9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLNJOBHVVTLJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=CO2)Br)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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